
(2S,3S)-2-phenyloxolane-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-phenyloxolane-3-carbohydrazide is a chiral compound with significant potential in various fields of scientific research. It is characterized by its oxolane ring structure, which is substituted with a phenyl group and a carbohydrazide moiety. This compound’s unique stereochemistry, with both chiral centers in the (S) configuration, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyloxolane-3-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the oxolane derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbohydrazide moiety to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted oxolane derivatives, depending on the specific reaction and conditions.
Applications De Recherche Scientifique
(2S,3S)-2-phenyloxolane-3-carbohydrazide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antioxidant properties.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-phenyloxolane-3-carbohydrazide: The enantiomer of (2S,3S)-2-phenyloxolane-3-carbohydrazide, with different stereochemistry and potentially different biological activity.
(2S,3S)-2-phenyloxolane-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a carbohydrazide moiety.
(2S,3S)-2-phenyloxolane-3-amine: Another similar compound where the carbohydrazide group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a carbohydrazide moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2S,3S)-2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m0/s1 |
Clé InChI |
NWKLPUKIUCFNBF-VHSXEESVSA-N |
SMILES isomérique |
C1CO[C@@H]([C@H]1C(=O)NN)C2=CC=CC=C2 |
SMILES canonique |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


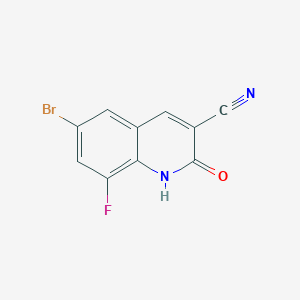

![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)

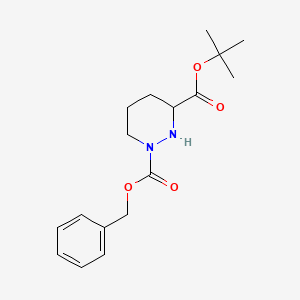
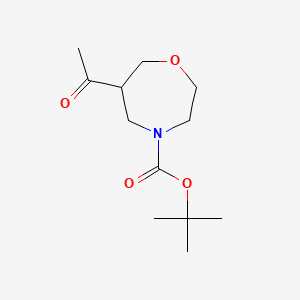


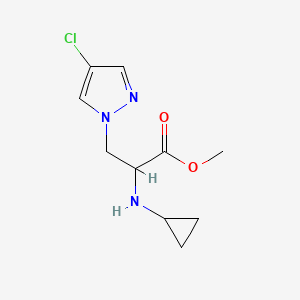
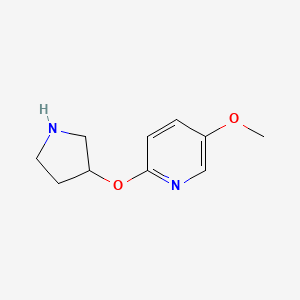
![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)



